(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a compound that features a cyclopentane ring substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Scientific Research Applications
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the carboxylic acid group: This can be done through oxidation of an alcohol or by using a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.
Mechanism of Action
The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with other molecules. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Aminocyclopentanecarboxylic acid: Lacks the Boc protection, making it more reactive.
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.
Uniqueness
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and ring structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363705 | |
Record name | ST50825796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489446-85-7 | |
Record name | ST50825796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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